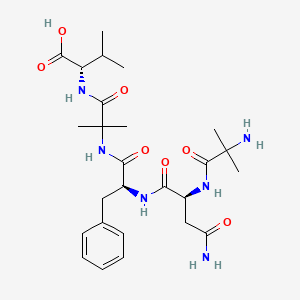
L-Valine, 2-methylalanyl-L-asparaginyl-L-phenylalanyl-2-methylalanyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
L-Valine, 2-methylalanyl-L-asparaginyl-L-phenylalanyl-2-methylalanyl- is a complex peptide compound composed of several amino acids
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of L-Valine, 2-methylalanyl-L-asparaginyl-L-phenylalanyl-2-methylalanyl- typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. Protecting groups such as tert-butyloxycarbonyl (Boc) or fluorenylmethyloxycarbonyl (Fmoc) are used to protect the amino groups during the synthesis .
Industrial Production Methods
Industrial production of this compound may involve large-scale SPPS or liquid-phase peptide synthesis (LPPS). These methods are optimized for high yield and purity, often utilizing automated synthesizers to streamline the process .
Analyse Des Réactions Chimiques
Types of Reactions
L-Valine, 2-methylalanyl-L-asparaginyl-L-phenylalanyl-2-methylalanyl- can undergo various chemical reactions, including:
Oxidation: This reaction can modify the side chains of amino acids, particularly those containing sulfur or aromatic groups.
Reduction: This reaction can be used to reduce disulfide bonds within the peptide.
Substitution: Amino acid residues can be substituted to alter the peptide’s properties.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, performic acid.
Reducing agents: Dithiothreitol (DTT), tris(2-carboxyethyl)phosphine (TCEP).
Substitution reagents: Various amino acid derivatives.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of sulfoxides or sulfonic acids, while reduction can result in the cleavage of disulfide bonds .
Applications De Recherche Scientifique
L-Valine, 2-methylalanyl-L-asparaginyl-L-phenylalanyl-2-methylalanyl- has several scientific research applications:
Chemistry: Used as a model compound for studying peptide synthesis and reactions.
Biology: Investigated for its role in protein-protein interactions and cellular signaling pathways.
Medicine: Explored for its potential therapeutic applications, including as a drug delivery vehicle or as part of peptide-based vaccines.
Industry: Utilized in the development of novel materials and biotechnological processes
Mécanisme D'action
The mechanism of action of L-Valine, 2-methylalanyl-L-asparaginyl-L-phenylalanyl-2-methylalanyl- involves its interaction with specific molecular targets and pathways. For example, it may bind to receptors or enzymes, modulating their activity and influencing cellular processes. The exact mechanism can vary depending on the specific application and context .
Comparaison Avec Des Composés Similaires
Similar Compounds
L-Valine: An essential amino acid involved in protein synthesis and muscle metabolism.
L-Phenylalanine: A precursor to neurotransmitters such as dopamine and norepinephrine.
L-Asparagine: Involved in the synthesis of glycoproteins and other proteins
Uniqueness
Its combination of amino acids allows for diverse interactions and functionalities not found in simpler peptides .
Propriétés
Numéro CAS |
781629-87-6 |
|---|---|
Formule moléculaire |
C26H40N6O7 |
Poids moléculaire |
548.6 g/mol |
Nom IUPAC |
(2S)-2-[[2-[[(2S)-2-[[(2S)-4-amino-2-[(2-amino-2-methylpropanoyl)amino]-4-oxobutanoyl]amino]-3-phenylpropanoyl]amino]-2-methylpropanoyl]amino]-3-methylbutanoic acid |
InChI |
InChI=1S/C26H40N6O7/c1-14(2)19(22(36)37)31-24(39)26(5,6)32-21(35)16(12-15-10-8-7-9-11-15)29-20(34)17(13-18(27)33)30-23(38)25(3,4)28/h7-11,14,16-17,19H,12-13,28H2,1-6H3,(H2,27,33)(H,29,34)(H,30,38)(H,31,39)(H,32,35)(H,36,37)/t16-,17-,19-/m0/s1 |
Clé InChI |
VEKFMJIXNMTPHG-LNLFQRSKSA-N |
SMILES isomérique |
CC(C)[C@@H](C(=O)O)NC(=O)C(C)(C)NC(=O)[C@H](CC1=CC=CC=C1)NC(=O)[C@H](CC(=O)N)NC(=O)C(C)(C)N |
SMILES canonique |
CC(C)C(C(=O)O)NC(=O)C(C)(C)NC(=O)C(CC1=CC=CC=C1)NC(=O)C(CC(=O)N)NC(=O)C(C)(C)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


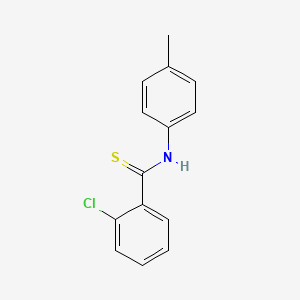
![1,3,5-Tris{2-[(prop-2-yn-1-yl)oxy]ethyl}-1,3,5-triazinane](/img/structure/B14233520.png)
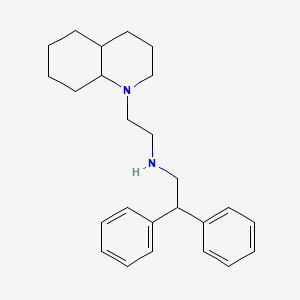

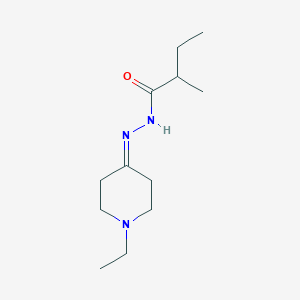
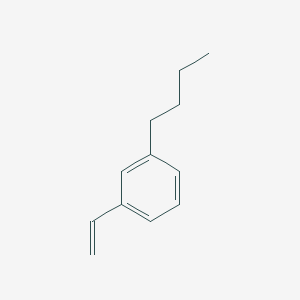
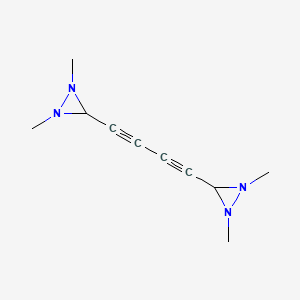
![Acetamide, N-[4,5-dicyano-2-(phenylthio)phenyl]-](/img/structure/B14233553.png)


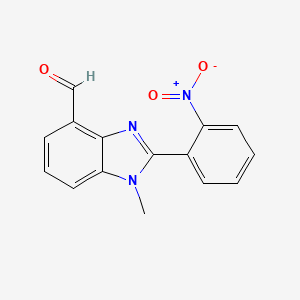
![6-[(2-Methoxyethoxy)methoxy]cyclohex-2-EN-1-one](/img/structure/B14233591.png)
![(Bicyclo[2.2.2]octan-1-yl)methanethiol](/img/structure/B14233597.png)
![2-[6-(Pyridin-4-yl)hex-3-ene-1,5-diyn-1-yl]benzonitrile](/img/structure/B14233603.png)
